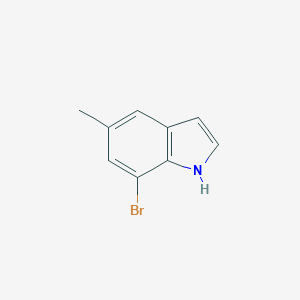

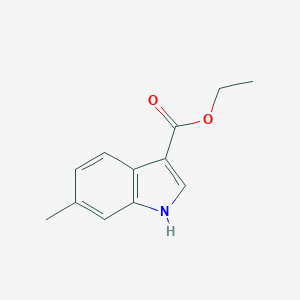

ethyl 6-methyl-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

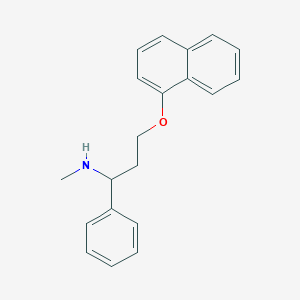

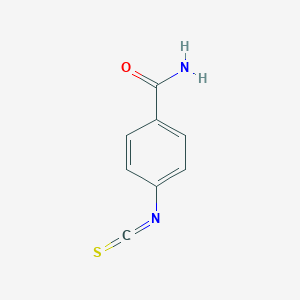

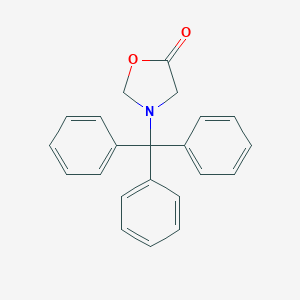

Ethyl 6-methyl-1H-indole-3-carboxylate is a compound that has been isolated from the south China sea sponge, Xetospongia testudinaria . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .

Synthesis Analysis

The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which are similar to the compound , has been reported . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives have been synthesized via a palladium-catalyzed intramolecular oxidative coupling . This process involves the conversion of a variety of enamines into the relevant indole .Safety And Hazards

While specific safety and hazard information for ethyl 6-methyl-1H-indole-3-carboxylate is not available, it is generally recommended to ensure adequate ventilation when handling similar compounds, avoid getting them in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . Therefore, the future directions for ethyl 6-methyl-1H-indole-3-carboxylate could involve further exploration of its potential therapeutic applications.

Propiedades

Número CAS |

100821-48-5 |

|---|---|

Nombre del producto |

ethyl 6-methyl-1H-indole-3-carboxylate |

Fórmula molecular |

C12H13NO2 |

Peso molecular |

203.24 g/mol |

Nombre IUPAC |

ethyl 6-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-6-8(2)4-5-9(10)11/h4-7,13H,3H2,1-2H3 |

Clave InChI |

JHKVKHVMRYKOBW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)C |

SMILES canónico |

CCOC(=O)C1=CNC2=C1C=CC(=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)